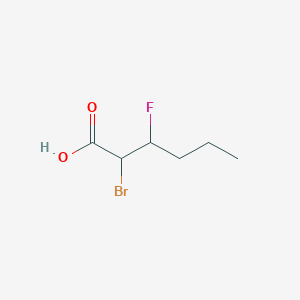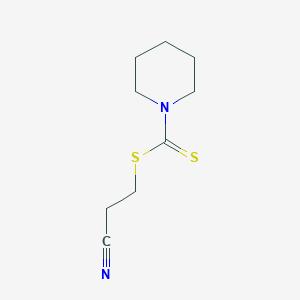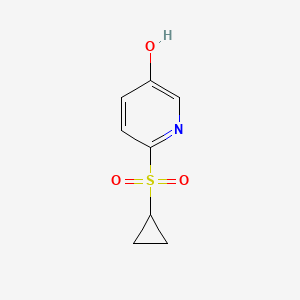![molecular formula C20H32Cl2O3Sn B14008248 Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane CAS No. 17511-79-4](/img/structure/B14008248.png)
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ester linkage to a 2,4-dichlorophenoxyacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane typically involves the reaction of tributyltin oxide with 2,4-dichlorophenoxyacetic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane has several applications in scientific research:
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in medicinal chemistry.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(4-chlorophenyl)stannane: Similar in structure but with a 4-chlorophenyl group instead of a 2,4-dichlorophenoxyacetyl group.
Tributyl(1-ethoxyvinyl)tin: Contains an ethoxyvinyl group instead of a dichlorophenoxyacetyl group.
Tributyl 2-acetylcitrate: An ester of citric acid with similar organotin characteristics.
Uniqueness
Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane is unique due to its specific ester linkage to the 2,4-dichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications in organic synthesis and potential therapeutic research.
Propriétés
Numéro CAS |
17511-79-4 |
|---|---|
Formule moléculaire |
C20H32Cl2O3Sn |
Poids moléculaire |
510.1 g/mol |
Nom IUPAC |
tributylstannyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.3C4H9.Sn/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;3*1-3-4-2;/h1-3H,4H2,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
XVFCOXCELHMPTN-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)


![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)


![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)


![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid](/img/structure/B14008228.png)

